molecular formula C10H12N2O4 B8516085 3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid

3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid

Cat. No.: B8516085
M. Wt: 224.21 g/mol
InChI Key: HVKYYHOYTJVRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid is an organic compound with the molecular formula C10H12N2O4. This compound is characterized by the presence of an amino group, a nitro group, and a methyl group attached to a phenyl ring, along with a propanoic acid moiety. It is a derivative of phenylalanine and is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methylphenylalanine to introduce the nitro group at the 4-position. This is followed by the protection of the amino group and subsequent functional group transformations to yield the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and protective groups such as Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-nitrophenyl)propanoic acid
  • 3-Amino-3-(2-nitrophenyl)propanoic acid
  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

Uniqueness

3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-amino-3-(2-methyl-4-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H12N2O4/c1-6-4-7(12(15)16)2-3-8(6)9(11)5-10(13)14/h2-4,9H,5,11H2,1H3,(H,13,14)

InChI Key

HVKYYHOYTJVRGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N

Origin of Product

United States

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